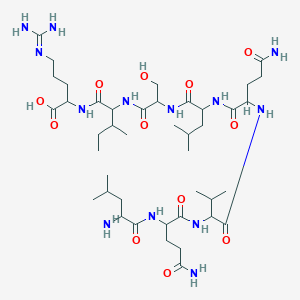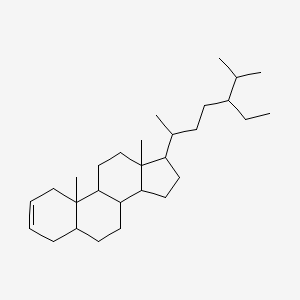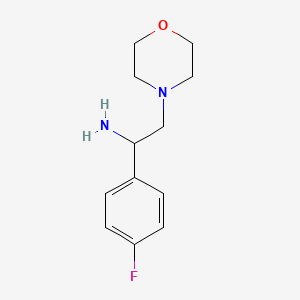
1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine is an organic compound that features a fluorophenyl group attached to a morpholine ring via an ethanamine linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and morpholine.
Formation of Intermediate: 4-Fluoroaniline is reacted with an appropriate alkylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with morpholine under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce various amine derivatives.
科学研究应用
1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
相似化合物的比较
Similar Compounds
- 1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethanamine
- 1-(4-Fluorophenyl)-2-(pyrrolidin-4-yl)ethanamine
- 1-(4-Fluorophenyl)-2-(azepan-4-yl)ethanamine
Uniqueness
1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic pathways.
属性
分子式 |
C12H17FN2O |
|---|---|
分子量 |
224.27 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)12(14)9-15-5-7-16-8-6-15/h1-4,12H,5-9,14H2 |
InChI 键 |
NIQGDLVREYGCAO-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC(C2=CC=C(C=C2)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)




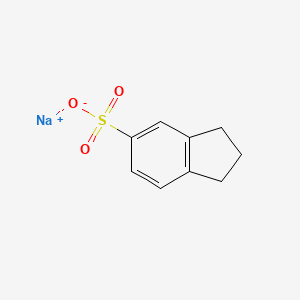



![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)
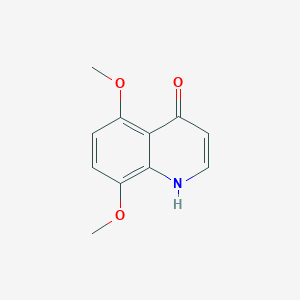
![3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide](/img/structure/B12110924.png)
